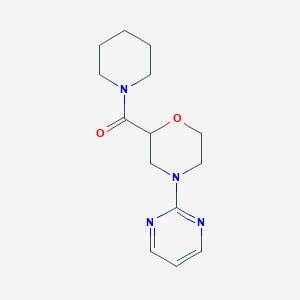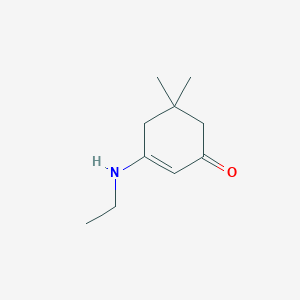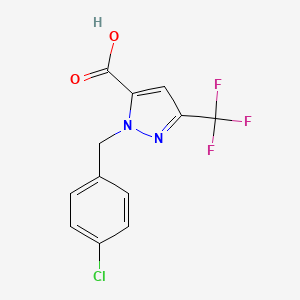![molecular formula C16H11ClN2O3S2 B12219889 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12219889.png)
3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the condensation of 8-chloroquinoline-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the quinoline moiety.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound has been studied for its potential as an antimalarial agent. Its ability to inhibit the growth of malaria parasites makes it a promising candidate for drug development .
Medicine
Medically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Industry
In the industrial sector, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. In antimalarial applications, it inhibits the heme detoxification pathway in malaria parasites, leading to their death . In anticancer applications, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinolin-2-yl derivatives: These compounds share the quinoline moiety and exhibit similar antimalarial properties.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid apart is its combination of a quinoline moiety with a thiazolidinone ring and a propanoic acid group. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C16H11ClN2O3S2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-11-3-1-2-9-4-5-10(18-14(9)11)8-12-15(22)19(16(23)24-12)7-6-13(20)21/h1-5,8H,6-7H2,(H,20,21)/b12-8- |
InChI Key |
GMDDYDIZPNURAT-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-phenylethanone](/img/structure/B12219818.png)

![[2-(3-Fluorophenyl)cyclopropyl]methylamine](/img/structure/B12219831.png)
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12219838.png)
![2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B12219848.png)
![5,6-dimethyl-2-[2-(trifluoromethyl)phenyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B12219855.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B12219857.png)



![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea](/img/structure/B12219882.png)


